(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid chemical structure
(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid chemical structure
The following technical guide details the structural analysis, synthetic pathways, and applications of (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid , a specialized intermediate in medicinal chemistry.
[1][2]
Chemical Identity & Structural Analysis
(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid is a polysubstituted benzene derivative serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. Its structure combines an electron-rich ether/alkoxy core with reactive electrophilic handles (aldehyde and carboxylic acid), making it a versatile "linchpin" molecule for divergent synthesis.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid |
| CAS Number | 692279-86-0 |
| Molecular Formula | C₁₁H₁₁ClO₅ |
| Molecular Weight | 258.65 g/mol |
| SMILES | CCOC1=CC(=C(C=C1OCC(=O)O)CHO)Cl (Canonical) |
| Key Functional Groups | Aldehyde (C-4), Carboxylic Acid (via O-linker), Aryl Chloride (C-5), Ethyl Ether (C-2) |
Structural Topology (Graphviz Visualization)
The molecule features a 1,2,4,5-substitution pattern on the benzene ring. The relative positioning of the ethoxy (C2) and chloro (C5) groups is para-like, creating a specific electronic push-pull system that influences downstream reactivity.
Figure 1: Structural topology and substitution pattern of CAS 692279-86-0.
Synthetic Pathways[2][3]
The synthesis of this compound presents a regiochemical challenge: installing the chlorine atom at position 5 (relative to the acetic acid group) while maintaining the integrity of the aldehyde and ether groups. The most robust industrial route utilizes Ethyl Vanillin as the starting material, leveraging the directing effects of the alkoxy groups.
Retrosynthetic Analysis
To synthesize the target, we must disconnect the acetic acid tail and the chlorine atom.
-
Disconnection 1: O-Alkylation (Phenol + Chloroacetic acid).
-
Disconnection 2: Electrophilic Aromatic Substitution (Chlorination).
The critical decision is the order of operations . Chlorinating Ethyl Vanillin before alkylation typically yields the 5-chloro isomer (relative to aldehyde), which maps to the correct 6-chloro position in the final phenoxyacetic acid numbering.
Validated Protocol (Step-by-Step)
Step 1: O-Alkylation of Ethyl Vanillin
This step protects the phenol and installs the carboxylic acid linker.
-
Reagents: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), Ethyl Chloroacetate (or Chloroacetic acid), K₂CO₃, DMF.
-
Conditions: 80°C, 4-6 hours.
-
Mechanism: S_N2 nucleophilic attack of the phenoxide ion on the alkyl halide.
-
Intermediate: (2-ethoxy-4-formylphenoxy)acetic acid (or its ethyl ester).[1]
Step 2: Regioselective Chlorination
-
Substrate: (2-ethoxy-4-formylphenoxy)acetic acid.[1][2][3][4][5][]
-
Reagents: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂).
-
Solvent: Glacial Acetic Acid or Dichloromethane.
-
Regiochemistry Logic: The substrate has two activating alkoxy groups (at C1 and C2) and one deactivating formyl group (at C4).
-
C1-O-Alkyl directs ortho/para -> Activates C6 (ortho) and C4 (blocked).
-
C2-Ethoxy directs ortho/para -> Activates C3 (ortho, sterically crowded) and C5 (para).
-
Result: Chlorination occurs preferentially at C5 (para to the ethoxy group and ortho to the formyl group) due to the strong para-directing effect of the ethoxy group and steric accessibility compared to C3.
-
-
Product: (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid .[1][2][3][4][5][][7]
Synthesis Workflow Diagram
Figure 2: Industrial synthesis route starting from Ethyl Vanillin.
Physicochemical Properties & Characterization
Accurate characterization is vital for confirming the regiochemistry of the chlorine substitution.
Key Properties Table
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 144–148 °C (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| LogP | ~2.0 (Moderate lipophilicity) |
Spectroscopic Signature (Expected)
-
¹H NMR (DMSO-d₆):
-
Aldehyde (-CHO): Singlet at ~10.2 ppm.
-
Aromatic Protons: Two singlets (para-relationship confirmed if no coupling, but here they are meta/para).
-
H-3: Singlet at ~7.4 ppm (between two oxygens).
-
H-6: Singlet at ~7.6 ppm (adjacent to Cl and O-Acid).
-
Note: The absence of ortho-coupling (J ~8 Hz) confirms the 1,2,4,5 substitution pattern.
-
-
Methylene (-OCH₂-): Singlet at ~4.8 ppm.
-
Ethoxy (-OCH₂CH₃): Quartet at ~4.1 ppm, Triplet at ~1.3 ppm.
-
Pharmaceutical Applications
This compound acts as a bifunctional pharmacophore builder . The aldehyde allows for reductive amination or Knoevenagel condensations, while the carboxylic acid serves as a polar anchor or can be converted to amides/esters.
Target Classes
-
CRTH2 Antagonists: Phenoxyacetic acid derivatives are potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in treating asthma and allergic rhinitis. The 5-chloro-2-ethoxy substitution mimics the steric and electronic properties of known ligands like Ramatroban.
-
Neurotherapeutics (Anticonvulsants): As referenced in patent literature (e.g., US7598279B2), this scaffold is used to synthesize carbamoyl-azole derivatives with anticonvulsant activity. The chloro-ethoxy motif improves metabolic stability and lipophilicity, enhancing blood-brain barrier (BBB) penetration.
-
PPAR Agonists: The "fibrat-like" headgroup (phenoxyacetic acid) is a classic motif for PPAR-alpha/gamma dual agonists used in metabolic disorder treatments.
Reactivity Map[4]
-
Aldehyde (C4): Site for library generation via reductive amination with diverse amines.
-
Carboxylic Acid (C1-tail): Critical for receptor binding (ionic interaction with Arginine residues in GPCR binding pockets).
-
Chlorine (C5): A "blocking group" to prevent metabolic oxidation at the para-position to the ether, increasing drug half-life.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Chlorine content).
References
-
PubChem. (n.d.). Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate.[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link]
- Choi, D., et al. (2009). Neurotherapeutic azole compounds. U.S. Patent No. 7,598,279. Washington, DC: U.S. Patent and Trademark Office.
-
Royal Society of Chemistry. (2020). Synthesis of 2-(2-formylphenoxy)acetic acids. RSC Advances. Retrieved from [Link]
